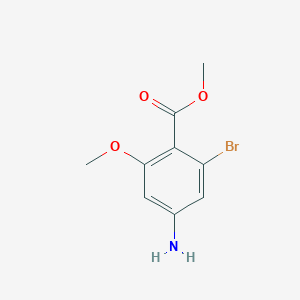

![molecular formula C24H30N2O5 B2722049 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-41-4](/img/structure/B2722049.png)

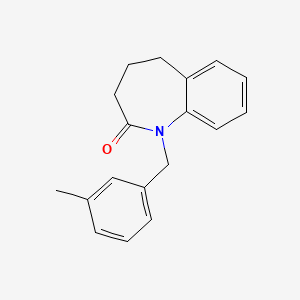

3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is C23H30N2O5 . This compound contains several functional groups, including an amide group (N-C=O), an aromatic ring (phenyl group), and three ethoxy groups (C-O-C) attached to the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 414.495 Da , a boiling point of 536.5±50.0 °C at 760 mmHg , and a flash point of 278.3±30.1 °C . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 116.6±0.3 cm3 .Applications De Recherche Scientifique

Potential Antineoplastic Properties

Compounds with benzamide derivatives have been explored for their antineoplastic properties. For example, a novel series of compounds similar in structure to the query compound demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules have shown tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions, suggesting a potential avenue of research for "3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide" (Hossain et al., 2020).

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been pivotal in supramolecular chemistry and nanotechnology. These compounds' simple structure, accessibility, and understanding of their self-assembly behavior make them suitable for applications ranging from nanotechnology to polymer processing and biomedical applications. This suggests potential research applications for "this compound" in creating novel nanoscale materials or biomedical tools (Cantekin et al., 2012).

Antimicrobial Properties

Compounds with similar structures have been identified with promising antimicrobial and antimalarial properties. The structural flexibility and functional groups present in these molecules allow for the targeting of various biological pathways, offering a template for developing new antimicrobial agents. This highlights a potential research direction for exploring the antimicrobial efficacy of "this compound" (Bie et al., 2017).

Prokinetic Agents in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to the query compound, has been used as a prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, suggesting potential gastrointestinal applications for our compound of interest (McCallum et al., 1988).

Mécanisme D'action

While the exact mechanism of action of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is not specified, compounds with similar structures have been studied for their biological activities. For instance, apixaban, a compound with a similar piperidinyl phenyl amide structure, is a direct inhibitor of activated factor X (FXa), and is used for the prevention and treatment of various thromboembolic diseases .

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-4-29-20-15-17(16-21(30-5-2)23(20)31-6-3)24(28)25-18-10-12-19(13-11-18)26-14-8-7-9-22(26)27/h10-13,15-16H,4-9,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJQYVIOHVFPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)

![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)